molecular formula C8H10N2O3 B1313496 [4-(Methylamino)-3-nitrophenyl]methanol CAS No. 62347-97-1

[4-(Methylamino)-3-nitrophenyl]methanol

Cat. No. B1313496
CAS RN: 62347-97-1
M. Wt: 182.18 g/mol
InChI Key: CQTXKCNAHJKKQU-UHFFFAOYSA-N
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Patent
US05258370

Procedure details

1.0 g (5.5 mmol) of 9 was dissolved in 25 ml thionylchloride at -78° C. cooled with dry ice/acetone bath. After it dissolved completely, the dry ice/acetone bath was removed and the reaction mixture allowed to warm up to room temperature and kept at room temperature for additional 1 hour. Thionylchloride was evaporated under vacuum at room temperature and the residue was washed with 5 ml cold diethylether and recrystallized from diethylether to yield 0.6 g (55%) of 10. Yellow, mp: 126°-128° C. 1H NMR: (DMSO-d6): δ 82.9 (s, 1H, NH), 8.15 (d, 1H, J=2.2 Hz, H-2), 7.60p, 1H, (dd, 1H, J=8.9, 2.2 Hz, H-6), 7.01 (d, 1H, J=9.0 Hz, H-5), 4.76 (s, 3H, CH2), 2.95 (s, 3H, CH3). Anal. Calcd for C8H9N2O2Cl: C, 47.89; H, 4.52; Cl, 17.67; N, 14.00; O, 15.95. found: C, 47.78; H, 4.49; Cl, 17.78; N, 13.82; O, 16.13.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]O)=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12].S(Cl)([Cl:16])=O>>[CH3:1][NH:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][Cl:16])=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CNC1=C(C=C(CO)C=C1)[N+](=O)[O-]
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with dry ice/acetone bath
DISSOLUTION
Type
DISSOLUTION
Details
After it dissolved completely
CUSTOM
Type
CUSTOM
Details
the dry ice/acetone bath was removed
CUSTOM
Type
CUSTOM
Details
Thionylchloride was evaporated under vacuum at room temperature
WASH
Type
WASH
Details
the residue was washed with 5 ml cold diethylether
CUSTOM
Type
CUSTOM
Details
recrystallized from diethylether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC1=C(C=C(CCl)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.